4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 475044-29-2
VCID: VC4694080
InChI: InChI=1S/C28H29N3O5S2/c1-35-19-17-31(18-20-36-2)38(33,34)24-15-13-23(14-16-24)27(32)30-28-29-25(21-9-5-3-6-10-21)26(37-28)22-11-7-4-8-12-22/h3-16H,17-20H2,1-2H3,(H,29,30,32)
SMILES: COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C28H29N3O5S2
Molecular Weight: 551.68

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

CAS No.: 475044-29-2

Cat. No.: VC4694080

Molecular Formula: C28H29N3O5S2

Molecular Weight: 551.68

* For research use only. Not for human or veterinary use.

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide - 475044-29-2

Specification

CAS No. 475044-29-2
Molecular Formula C28H29N3O5S2
Molecular Weight 551.68
IUPAC Name 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C28H29N3O5S2/c1-35-19-17-31(18-20-36-2)38(33,34)24-15-13-23(14-16-24)27(32)30-28-29-25(21-9-5-3-6-10-21)26(37-28)22-11-7-4-8-12-22/h3-16H,17-20H2,1-2H3,(H,29,30,32)
Standard InChI Key ALNURFJYWBGZHI-UHFFFAOYSA-N
SMILES COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

4-[Bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of sulfonamide derivatives. Sulfonamides are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This compound integrates a thiazole ring and sulfonamide functional groups, both of which are structural motifs frequently associated with bioactivity.

Structural Features

The compound's structure can be broken down as follows:

  • Core Benzamide Group: The benzamide moiety provides a stable backbone for functionalization.

  • Thiazole Ring: The 4,5-diphenyl substitution enhances the lipophilicity and potential receptor-binding affinity.

  • Sulfonamide Functional Group: The bis(2-methoxyethyl) substitution contributes to solubility and bioavailability.

The structural formula is represented as:
C24H26N2O4S2\text{C}_{24}\text{H}_{26}\text{N}_{2}\text{O}_{4}\text{S}_{2}

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring: Reacting appropriate amines with thioamides under cyclization conditions.

  • Sulfonamide Functionalization: Introducing bis(2-methoxyethyl) groups via sulfonylation reactions.

  • Benzamide Coupling: Attaching the benzamide moiety using amide bond-forming reagents like carbodiimides.

Biological Activities

Sulfonamide derivatives containing thiazole rings have demonstrated significant pharmacological potential:

  • Antimicrobial Activity: Thiazole-containing sulfonamides are known to inhibit bacterial enzymes by mimicking natural substrates .

  • Anticancer Potential: Structural analogs have shown cytotoxicity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

  • Enzyme Inhibition: Sulfonamide moieties are effective inhibitors of carbonic anhydrase and other enzymes critical for tumor growth and microbial survival .

Mechanism of Action

The compound's mechanism of action likely involves:

  • Enzyme Binding: The sulfonamide group interacts with active site residues of target enzymes through hydrogen bonding and ionic interactions.

  • Receptor Affinity: The thiazole ring enhances binding specificity due to its aromaticity and electron density.

Research Findings

Studies on related compounds provide insights into the potential applications of this molecule:

  • Molecular Docking Studies: Computational models suggest strong binding affinities to bacterial and cancer-related enzymes .

  • In Vitro Assays: Analogous compounds exhibit IC50 values in the micromolar range against cancer cell lines like MCF7 and HeLa .

  • Pharmacokinetics: Sulfonamides generally display moderate bioavailability due to their hydrophilic nature.

Applications

This compound could be investigated for:

  • Development as an antimicrobial agent targeting resistant bacterial strains.

  • Use in cancer therapy as an enzyme inhibitor or apoptosis inducer.

  • Potential as a lead molecule for designing multi-target drugs.

Challenges and Future Directions

Despite its promising structure:

  • Toxicity Studies: Comprehensive in vivo toxicity data are required.

  • Synthetic Complexity: Multi-step synthesis may limit scalability.

  • Optimization: Structural modifications could enhance selectivity and reduce off-target effects.

Future research should focus on detailed pharmacological evaluations, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.

This article synthesizes available scientific information on the compound while highlighting its potential applications in medicinal chemistry and drug development. Further experimental validation is essential to fully explore its therapeutic utility.

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